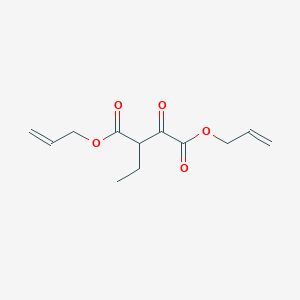
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as Diethyl allylmalonate and Diethyl 2-(prop-2-enyl)malonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, potentially modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate.
Diethyl 2-ethylmalonate: Similar structure but with an ethyl group instead of an allyl group.
Diethyl 2-methylmalonate: Similar structure but with a methyl group instead of an allyl group.
Uniqueness
This compound is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
136427-35-5 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-ethyl-3-oxobutanedioate |
InChI |
InChI=1S/C12H16O5/c1-4-7-16-11(14)9(6-3)10(13)12(15)17-8-5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
WWKICSDWUQEHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)OCC=C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















